molecular formula C5H5ClN2 B1315788 3-(Chloromethyl)pyridazine CAS No. 41227-72-9

3-(Chloromethyl)pyridazine

Cat. No.: B1315788
CAS No.: 41227-72-9
M. Wt: 128.56 g/mol
InChI Key: TWCGCUQPXQOQCA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridazine hydrochloride is a chemical compound with the CAS Number: 27349-66-2 . It has a molecular weight of 165.02 .


Synthesis Analysis

A synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound hydrochloride is represented by the linear formula C5H6Cl2N2 . The InChI key is LPKSYVXQAWQCSP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridazine derivatives, including this compound, have been found to participate in [3 + n] cycloaddition reactions . These reactions are one of the most important and efficient tools in the synthesis of heterocyclic rings .


Physical And Chemical Properties Analysis

This compound hydrochloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Modification

3-(Chloromethyl)pyridazine and its derivatives are valuable in synthesizing various functionalized pyridazine derivatives. Ostrowicz et al. (1992) demonstrated that pyridazines undergo vicarious nucleophilic substitution of hydrogen with chloromethyl p-tolyl sulfone, forming new carbon-carbon bonds. This method provides a novel approach to the synthesis of functionalized pyridazine derivatives (Ostrowicz et al., 1992).

Surface Protection and Corrosion Inhibition

A study by Olasunkanmi et al. (2018) explored the potential of 3-chloropyridazine derivatives in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. The study utilized techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, revealing that these compounds are effective mixed-type inhibitors, capable of forming a protective film on steel surfaces (Olasunkanmi et al., 2018).

Metal Coordination and Self-Assembly

3,6-Di(pyridin-2-yl)pyridazines, a class of compounds related to this compound, show interesting metal-coordinating abilities. According to Hoogenboom et al. (2006), these compounds can self-assemble into gridlike metal complexes with copper(I) or silver(I) ions. Such properties are significant for developing novel materials and chemical sensors (Hoogenboom et al., 2006).

Biological and Pharmaceutical Applications

Pyridazine derivatives, including those related to this compound, have shown notable biological properties. For instance, Sallam et al. (2021) discussed the anti-tumor and anti-inflammatory activities of specific pyridazine derivatives. These compounds were characterized using various techniques, including NMR, IR, mass spectral studies, and single-crystal X-ray diffraction (Sallam et al., 2021).

Herbicidal Activities

The herbicidal properties of pyridazine derivatives have been a subject of research as well. Xu et al. (2008) synthesizedand evaluated 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for their herbicidal activities. Some of these compounds demonstrated significant herbicidal activities, comparable or superior to commercial herbicides, against dicotyledonous plants (Xu et al., 2008).

Molecular Docking and Enzyme Inhibition Studies

Pyrazolylpyridazine derivatives, which can be derived from this compound, have been studied for their potential as enzyme inhibitors. Chaudhry et al. (2017) investigated their efficacy as inhibitors of yeast α-glucosidase, an enzyme relevant in diabetes management. The study included molecular docking to understand the interaction of these compounds with the enzyme, revealing some compounds as potent inhibitors (Chaudhry et al., 2017).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302-H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Future Directions

Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Future research may focus on exploring these applications further .

Mechanism of Action

Target of Action

3-(Chloromethyl)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that pyridazinone derivatives, which include this compound, have been found to inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may influence multiple biochemical pathways . For instance, a pyridazin-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an enzyme that catalyzes the introduction of a double bond in the stearic acid chain of stearoyl-CoA to form oleoyl-CoA .

Pharmacokinetics

The pyridazine ring is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which can be important in drug-target interactions and may influence the compound’s bioavailability .

Result of Action

Given the wide range of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound’s action results in a variety of molecular and cellular effects .

Action Environment

It’s known that cooperative interactions in the second coordination sphere of pyridazine/pyridine containing complexes can increase their stability towards protonation .

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s chloromethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows this compound to act as an inhibitor or modulator of enzyme activity. For example, it has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound can form hydrogen bonds and π-π stacking interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . It can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through covalent and non-covalent interactions, leading to inhibition or activation of their activity. For example, this compound can inhibit cytochrome P450 enzymes by forming covalent bonds with the enzyme’s active site . This inhibition can result in changes in the metabolism of drugs and other xenobiotics. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage selection in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic interactions can affect the compound’s activity and toxicity, influencing its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on its interactions with targeting proteins . These localization patterns can influence the compound’s activity and function, providing insights into its mechanism of action.

Properties

IUPAC Name

3-(chloromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCGCUQPXQOQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557820
Record name 3-(Chloromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41227-72-9
Record name 3-(Chloromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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